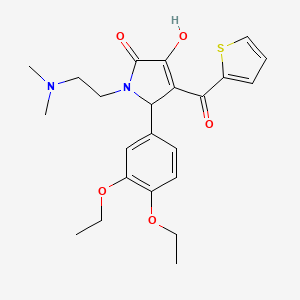

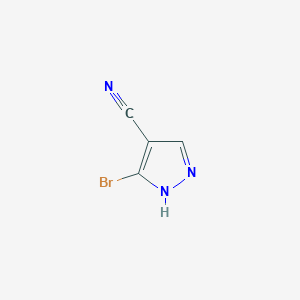

![molecular formula C21H17N3O2S B2503816 2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-65-5](/img/structure/B2503816.png)

2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline" is a derivative of the pyrrolo[1,2-a]quinoxaline class, which is a fused heterocyclic system that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The core structure of pyrrolo[1,2-a]quinoxaline is characterized by a pyrrole ring fused to a quinoxaline moiety, which can be further functionalized to enhance its properties and biological activity.

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been explored through various methods. One approach involves the iron-catalyzed oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles, using di-t-butyl peroxide and oxygen to facilitate the formation of benzaldehyde, followed by a Pictet-Spengler-type annulation to complete the quinoxaline structure . Another method employs a green aerobic oxidative synthesis from simple alcohols without the need for metals and additives, using dioxygen as the terminal oxidant . Additionally, iodine-catalyzed synthesis has been reported, which utilizes environmentally friendly oxidants and iodine as a cost-effective catalyst . These methods highlight the versatility and adaptability of the synthetic routes to produce pyrrolo[1,2-a]quinoxaline derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is characterized by the presence of a fused heterocyclic system. The arrangement of the molecules in the solid state can be influenced by various interactions, such as hydrogen bonding and π-π stacking. For instance, the solid-state analysis of certain derivatives reveals an inverted pyrrole arrangement, indicating that dipolar interactions or intermolecular hydrogen bonds can govern the structural arrangement . Additionally, the presence of substituents on the core structure can lead to variations in the conformation of the central ring of the fused tricyclic system .

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxaline derivatives can undergo various chemical reactions, including Lewis acid-catalyzed reactions with isocyanophenylpyrrole to yield the quinoxaline product or its hydroxyalkyl derivatives . Iron-catalyzed intramolecular C(sp2)-N cyclization has also been developed to synthesize substituted pyrrolo[1,2-a]quinoxalines from ethanone O-acetyl oximes . These reactions demonstrate the reactivity of the pyrrolo[1,2-a]quinoxaline core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure and the nature of their substituents. The electron delocalization in the fused rings and the conformation of the central ring can affect the compound's stability and reactivity . The formation of hydrogen-bonded sheets or chains of π-stacked molecules in the solid state can also impact the compound's solubility and crystallinity . These properties are crucial for the potential application of these compounds in various domains, including drug design and material science.

Scientific Research Applications

Quinoxaline Derivatives in Cancer Drug Discovery

Quinoxaline compounds, due to their synthetic versatility, have been extensively studied for their anticancer activities. Their mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. These activities highlight the potential of quinoxaline derivatives in the development and refinement of cancer therapies (Solomon & Lee, 2011).

Synthetic Applications and Ligand Design

Quinoxaline and its analogs serve as key scaffolds in the design of ligands for asymmetric catalysis. For instance, rigid P-chiral phosphine ligands with quinoxaline backbones have shown significant potential in the asymmetric hydrogenation of functionalized alkenes, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Halogenation Techniques for Quinoxaline Derivatives

The development of methods for the selective halogenation of quinoxaline derivatives has enhanced the diversification of these compounds, which is crucial for their application in pharmaceutical research and organic synthesis. These methodologies enable the introduction of various functional groups, expanding the utility of quinoxaline derivatives in drug development and synthesis (Le et al., 2021).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthetic methods for quinoxaline derivatives include iodine-catalyzed reactions that utilize oxidative conditions, reducing the environmental impact of the synthesis process. These approaches contribute to the sustainable production of quinoxaline-based compounds with potential applications in various domains (Wang et al., 2015).

Structural and Electronic Characterization

The synthesis and characterization of quinoxaline derivatives, such as those incorporating bromophenyl groups, have been explored to understand their structural and electronic properties. Such studies are fundamental in the design of new materials with potential applications in electronics and photonics (Faizi et al., 2018).

Future Directions

The compound “2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” could potentially be explored further for its biological activities. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . Therefore, this compound could be a promising scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name |

1-benzothiophen-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c25-21(19-11-14-5-1-4-8-18(14)27-19)24-10-9-15(13-24)26-20-12-22-16-6-2-3-7-17(16)23-20/h1-8,11-12,15H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZFHXAEVKHZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

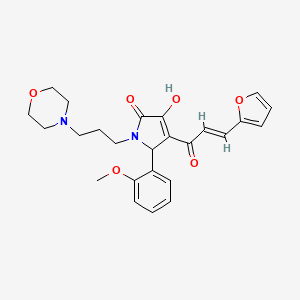

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)

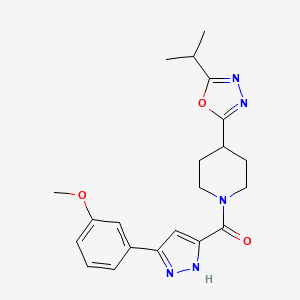

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)

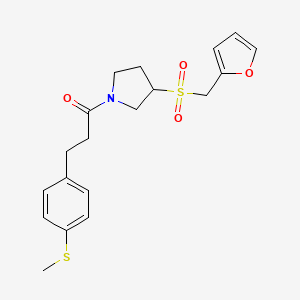

![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)